molecular formula C11H9ClO2S B068398 Naphthalen-2-ylmethanesulfonyl Chloride CAS No. 161448-78-8

Naphthalen-2-ylmethanesulfonyl Chloride

Cat. No. B068398
M. Wt: 240.71 g/mol
InChI Key: PJHVZZODQMXUDU-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of Naphthalen-2-ylmethanesulfonyl Chloride is represented by the InChI code 1S/C11H9ClO2S/c12-15(13,14)8-9-5-6-10-3-1-2-4-11(10)7-9/h1-7H,8H2 . The molecular weight is 240.71 g/mol .

Scientific Research Applications

Environmental Pollutants and Bioavailability

Field

Environmental Chemistry

Application

Naphthalen-2-ylmethanesulfonyl Chloride is used in the study of polychlorinated naphthalenes (PCNs), which are organochlorine compounds. PCNs are considered persistent organic pollutants due to their toxicity, persistence, bioaccumulation, and potential for long-range transport in the environment .

Method of Application

PCNs are evaluated in various environmental samples. The evaluation involves different analytical methods .

Results

The study revealed that the highly toxic congeners (CNs 66, 67, and 73) are prevalent in most samples, indicating a need for their continuous monitoring in our environment .

Synthesis of Heterocycles

Field

Organic Chemistry

Application

Naphthalen-2-ylmethanesulfonyl Chloride is used in the synthesis of versatile biologically relevant heterocycles .

Method of Application

The specific methods of application are not detailed in the source. However, the synthesis likely involves multicomponent strategies complying with Green Chemistry principles .

Results

The results of the synthesis are not specified in the source. However, it is anticipated that the review will stimulate researchers to design new multicomponent strategies for the further exploitation of 2-naphthol .

Synthesis of Privileged Scaffolds

Application

Naphthalen-2-ylmethanesulfonyl Chloride is used in the design and synthesis of privileged scaffolds like xanthenes, chromenes, oxazines, furans, naphthopyrans, etc .

Results

Biological Activities of Naphthalene Derivatives

Field

Pharmacology

Application

Naphthalene derivatives, including Naphthalen-2-ylmethanesulfonyl Chloride, displayed a wide range of biological activities, such as antimicrobial, antioxidant, cytotoxic, anti-inflammatory, anti-protozoal, and anti-platelet aggregation .

Method of Application

The specific methods of application are not detailed in the source. However, the evaluation likely involves different analytical methods .

Results

The study revealed that naphthalene derivatives have a variety of biological properties, making them of great interest as potent lead compounds for medicinal chemistry researches .

Flame Retardants

Field

Material Science

Application

Polychlorinated naphthalenes (PCNs), which include Naphthalen-2-ylmethanesulfonyl Chloride, were invented in the early 1900s to be applied as flame-retardants in consumer products .

Method of Application

The specific methods of application are not detailed in the source. However, they were applied in high volumes as flame-retardants in various household products .

Results

Despite their effectiveness in minimizing fire-related problems, their negative environmental impacts have become of great concerns .

Drug Synthesis

Field

Pharmaceutical Chemistry

Application

Naphthalene is produced by distillation and fractionation of petroleum or coal tar. Several naphthalene containing drugs are available, such as nafacillin, naftifine, tolnaftate, terbinafine, etc .

Method of Application

The specific methods of application are not detailed in the source. However, these drugs are used in the control of microbial infection .

Results

These drugs play a vital role in the control of microbial infection .

Safety And Hazards

Naphthalen-2-ylmethanesulfonyl Chloride is classified as dangerous with the signal word "Danger" . It has hazard statements H314-H290, indicating that it can cause severe skin burns and eye damage, and may be corrosive to metals . Precautionary measures include avoiding release to the environment and wearing protective gloves, protective clothing, eye protection, and face protection .

properties

IUPAC Name

naphthalen-2-ylmethanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClO2S/c12-15(13,14)8-9-5-6-10-3-1-2-4-11(10)7-9/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJHVZZODQMXUDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)CS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Naphthalen-2-ylmethanesulfonyl Chloride

CAS RN

161448-78-8
Record name naphthalen-2-ylmethanesulfonyl chloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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